1L-chiro-Inositol-Derived Trisphosphorothioate: A Unique Partial Agonist at the Platelet Ins(1,4,5)P3 Receptor
1L-chiro-Inositol 2,3,5-trisphosphorothioate, a synthetic derivative of 1L-chiro-inositol, acts as a partial agonist at the myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) receptor, a property not shared by the natural ligand, D-myo-inositol 1,4,5-trisphosphate, or other inositol isomers [1]. This compound was found to inhibit the Ca2+ release response to Ins(1,4,5)P3 with a Ki value of 6 µM, which is virtually identical to its EC50 for Ca2+ release, demonstrating its partial agonist nature [1]. This contrasts sharply with the full agonist activity of the endogenous ligand and provides a unique pharmacological tool.
| Evidence Dimension | Activity at Ins(1,4,5)P3 receptor (Inhibition of Ca2+ release) |
|---|---|
| Target Compound Data | Ki = 6 µM (for 1L-chiro-inositol 2,3,5-trisphosphorothioate) |
| Comparator Or Baseline | D-myo-inositol 1,4,5-trisphosphate (Full agonist; Ki not applicable, acts as a full agonist) |
| Quantified Difference | Partial agonist vs. full agonist activity |
| Conditions | Saponin-permeabilised human platelets; measurement of intracellular Ca2+ release |
Why This Matters
This unique partial agonism makes 1L-chiro-inositol derivatives indispensable for dissecting the polyphosphoinositide signaling pathway and for developing novel small molecule antagonists of the Ins(1,4,5)P3 receptor.
- [1] Liu, C., Riley, A. M., Mills, S. J., Nahorski, S. R., & Potter, B. V. (1994). Synthesis of 1L-chiro-inositol 2,3,5-trisphosphorothioate, the first partial agonist at the platelet myo-inositol 1,4,5-trisphosphate receptor. Bioorganic & Medicinal Chemistry, 2(4), 259-268. https://doi.org/10.1016/s0968-0896(00)82168-9 View Source
